Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820683-08-6
VCID: VC2850965
InChI: InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H
SMILES: COC(=O)CC(C1=CC=C(C=C1)O)N.Cl
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.67 g/mol

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride

CAS No.: 1820683-08-6

Cat. No.: VC2850965

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride - 1820683-08-6

Specification

CAS No. 1820683-08-6
Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
IUPAC Name methyl 3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H
Standard InChI Key IGCVYGRJXLFPDF-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC=C(C=C1)O)N.Cl
Canonical SMILES COC(=O)CC(C1=CC=C(C=C1)O)N.Cl

Introduction

Chemical Identity and Structure

Basic Properties

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride is classified as a methyl ester of a phenylalanine analog with important implications in pharmaceutical and biochemical research. The compound has a defined chemical identity with specific properties that distinguish it from related compounds.

Table 1: Basic Chemical Identity of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride

PropertyValue
CAS Number1820683-08-6
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
ClassificationPhenylalanine derivative, non-proteinogenic amino acid
Usage CategoryResearch chemical

The compound's registry information provides a foundation for its identification in chemical databases and scientific literature. As a methyl ester of a modified phenylalanine structure, it represents an important class of compounds with potential applications across multiple scientific domains.

Structural Characteristics

The structure of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride features several key elements that contribute to its chemical behavior and reactivity. The core framework consists of a phenylalanine-like structure with specific modifications that distinguish it from the natural amino acid.

Key structural features include:

  • A phenyl ring with a hydroxyl substituent at the para position, contributing to its potential for hydrogen bonding

  • An amino group at the C3 position of the propanoate backbone

  • A methyl ester group at the carboxyl terminus

  • A hydrochloride salt form, which enhances water solubility compared to the free base

The positioning of the amino group at C3 rather than C2 (as in standard amino acids) is particularly significant, as it alters the compound's stereochemical properties and potential biological interactions. This structural variation places the compound in the category of beta-amino acids rather than alpha-amino acids, which may confer distinct biochemical properties.

Physical and Chemical Properties

The presence of the hydrochloride salt form significantly impacts the compound's solubility profile, generally enhancing water solubility while reducing solubility in non-polar solvents. The compound contains multiple functional groups capable of participating in various chemical reactions, including:

  • The hydroxyl group on the phenyl ring, which can engage in hydrogen bonding and serve as a nucleophile

  • The amine group, which can participate in nucleophilic substitution reactions

  • The ester group, which is susceptible to hydrolysis and transesterification

These functional groups provide multiple sites for potential chemical modifications, making the compound a versatile building block for synthetic chemistry applications.

Synthesis and Preparation

Synthetic Routes

The synthesis of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride typically involves multiple steps and requires careful control of reaction conditions. One potential synthetic route involves the condensation of appropriate precursors followed by functional group modifications.

For related compounds, the Aza-Michael addition reaction has proven effective. This approach typically utilizes a copper catalyst supported on a suitable substrate, with the reaction occurring between an amine and a Michael acceptor . While this specific reaction is documented for the synthesis of Methyl 3-[(4-Hydroxyphenyl)amino]propanoate (CAS: 70156-40-0), which differs slightly in structure, the principles may be adaptable for synthesizing Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride with appropriate modifications .

The synthesis generally requires:

  • Selection of appropriate starting materials

  • Controlled reaction conditions to favor the desired product

  • Careful purification steps to ensure high purity

Reaction Conditions

For related compounds synthesized via the Aza-Michael addition reaction, specific reaction conditions have been documented that may inform approaches to synthesizing Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride .

Table 2: Typical Reaction Conditions for Aza-Michael Addition

ParameterCondition
CatalystCu(0) complex supported on pandanus nanocellulose
SolventEthanol
Temperature20°C
Reaction Time4 hours
Reaction TypeMichael Addition
Monitoring MethodTLC and GC analyses

The reaction typically involves mixing the catalyst (approximately 5 mg), an amine (1.0 mmol), and a Michael acceptor (1.5 mmol) in ethanol at room temperature. The progress of the reaction is carefully monitored, and once complete, the catalyst is separated by filtration .

Purification Methods

The purification of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and related compounds generally involves multiple steps to ensure high purity of the final product. Based on documented procedures for similar compounds, the purification process may include :

  • Filtration to remove the catalyst

  • Concentration of the organic layer under reduced pressure

  • Purification by silica gel column chromatography using an appropriate solvent system (typically ethyl acetate/hexane)

The purified product can be characterized using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and structural confirmation

  • Nuclear Magnetic Resonance (NMR) analysis for detailed structural characterization

  • High-Performance Liquid Chromatography (HPLC) for purity determination

These purification and characterization methods are essential for ensuring the identity and quality of the final compound for research applications .

Biological and Pharmaceutical Applications

Pharmacological Properties

The pharmacological properties of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride can be inferred from its structural features and relationship to similar compounds. As a derivative of phenylalanine with a hydroxyl group on the phenyl ring, it shares structural similarities with tyrosine-based compounds, which are known to influence neurotransmitter systems.

The structural characteristics suggest potential interactions with:

  • Neurotransmitter receptors, particularly those responsive to aromatic amino acids

  • Enzymes involved in amino acid metabolism

  • Transporters responsible for amino acid uptake

These interactions could form the basis for various pharmacological effects, though specific activity profiles would require experimental verification. The compound's resemblance to components of neurotransmitter synthesis pathways suggests potential neuromodulatory effects that merit further investigation.

Research Applications

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride and structurally related compounds have significant value in various research contexts. Their applications span basic biochemical investigations to more applied pharmaceutical research.

Key research applications may include:

  • Studies of amino acid metabolism and transport

  • Investigations of structure-activity relationships in neuropharmacology

  • Development of novel pharmaceutical leads

  • Exploration of amino acid derivative effects on cellular signaling

The compound's potential to influence neurotransmitter levels in the brain suggests applications in research related to mood and cognitive functions. Its chemical structure indicates possible activity as a modulator for certain neurotransmitter receptors, highlighting its importance in both basic science and applied pharmaceutical contexts.

Comparative Analysis

Related Compounds

Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride belongs to a family of structurally related compounds with varying functional groups and positioning. Understanding these relationships helps contextualize the compound's potential properties and applications.

Table 3: Comparison of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride1820683-08-6C10H14ClNO3231.67Reference compound
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate70156-40-0C10H13NO3195.22Different amino position; not a hydrochloride salt
Methyl (3S)-3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride-C10H14ClNO3231.67Stereoisomer (S configuration)

The structural similarities and differences between these compounds highlight the importance of precise structural characterization in determining chemical and biological properties. Even minor variations in functional group positioning or stereochemistry can significantly impact behavior in chemical and biological systems .

Current Research and Future Directions

Emerging Applications

The unique structural features of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride suggest several emerging applications that may be explored in current and future research.

Promising application areas include:

  • Development of novel pharmaceutical leads, particularly for neurological conditions

  • Use as a building block in the synthesis of more complex bioactive molecules

  • Application as a probe for investigating amino acid metabolism and transport

  • Exploration as a tool compound for studying specific receptor systems

The compound's potential to influence neurotransmitter levels in the brain, affecting mood and cognitive functions, makes it particularly interesting for neuropharmacological investigations. Its possible role as a modulator for certain neurotransmitter receptors highlights its importance in both basic science and applied pharmaceutical contexts.

Research Gaps

Despite the potential significance of Methyl 3-Amino-3-(4-hydroxyphenyl)propanoate Hydrochloride in various research contexts, several important knowledge gaps remain that warrant further investigation.

Key research gaps include:

  • Comprehensive characterization of physical and chemical properties under various conditions

  • Detailed investigation of stability and degradation pathways

  • Systematic exploration of biological activity profiles across multiple systems

  • Elucidation of structure-activity relationships through systematic modifications

  • Development of improved synthetic routes with enhanced yields and purity

Addressing these research gaps would significantly enhance understanding of the compound's potential applications and limitations, providing valuable guidance for future investigations.

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